![molecular formula C8H9NS B071073 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine CAS No. 178308-07-1](/img/structure/B71073.png)
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic compound that contains a thieno ring and a pyridine ring, and it has been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been found to reduce inflammation and to modulate the immune system. In addition, the compound has been studied for its potential as a neuroprotective agent, and it has been found to protect against oxidative stress and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, and it has shown promising results in preclinical studies. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for its biological activities.
Aplicaciones Científicas De Investigación
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system. The compound has been tested in vitro and in vivo, and it has shown promising results in preclinical studies.
Propiedades
Número CAS |
178308-07-1 |
|---|---|
Nombre del producto |
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine |
Fórmula molecular |
C8H9NS |
Peso molecular |
151.23 g/mol |
Nombre IUPAC |
7-methyl-6,7-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-6,9H,1H3 |
Clave InChI |
LQKJXDMRVCRIHY-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CN1)C=CS2 |
SMILES canónico |
CC1C2=C(C=CN1)C=CS2 |
Sinónimos |
Thieno[2,3-c]pyridine, 6,7-dihydro-7-methyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


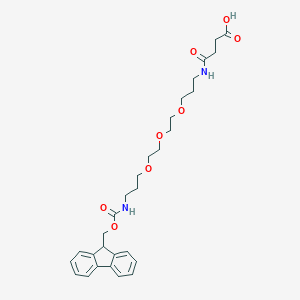
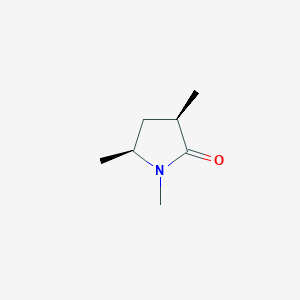
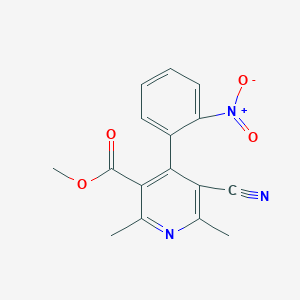
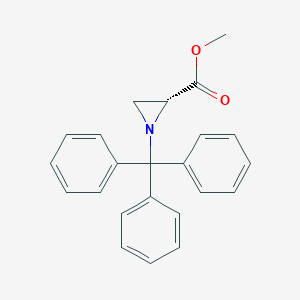
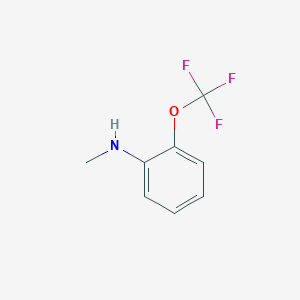
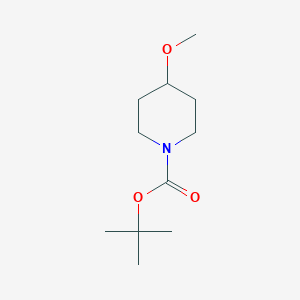
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
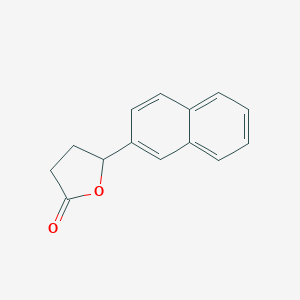
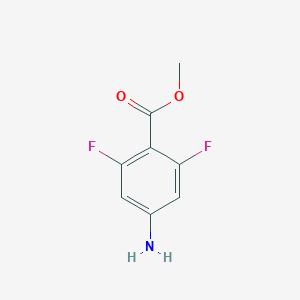
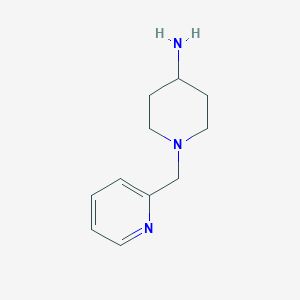
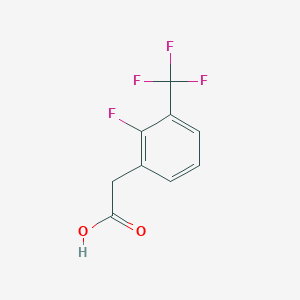
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

